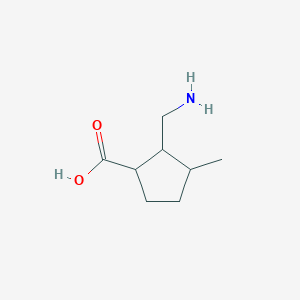
2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of amino acids It features a cyclopentane ring substituted with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules such as hydroxyl carboxylic acids, furfural, and levulinic acid . This process typically employs catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The choice of catalysts, reaction solvents, and conditions are critical factors that influence the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies related to enzyme activity and protein interactions.
Medicine: This compound has potential therapeutic applications, including its use in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids and derivatives, such as:
- 3-(2-Aminoethyl)-4-(Aminomethyl)Heptanedioic Acid
- Aminocaproic Acid
- Various cyclopentane derivatives .
Uniqueness
2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentane ring and functional groups make it a versatile compound with a wide range of applications in different fields .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)7(5)4-9/h5-7H,2-4,9H2,1H3,(H,10,11) |
InChI Key |
YDGNDSXQTALTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)
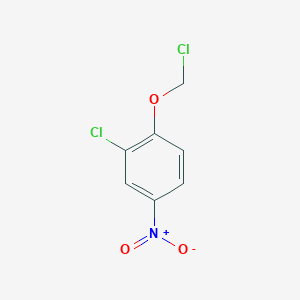
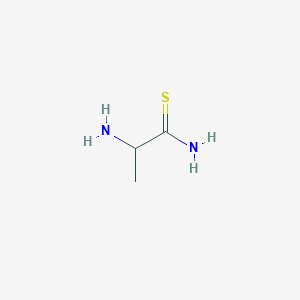
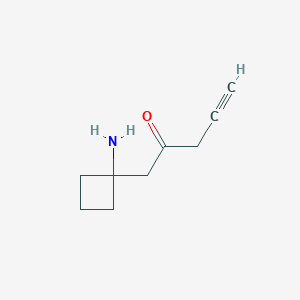
![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)
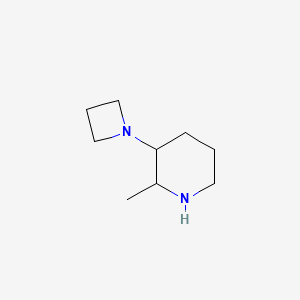

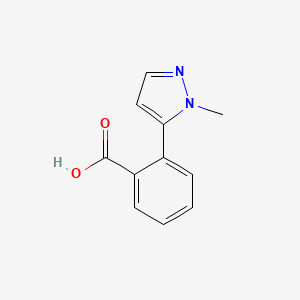
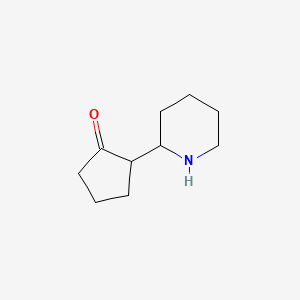
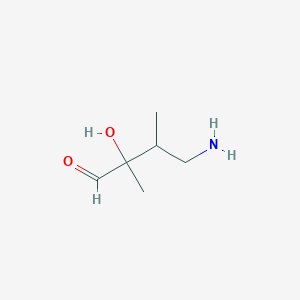
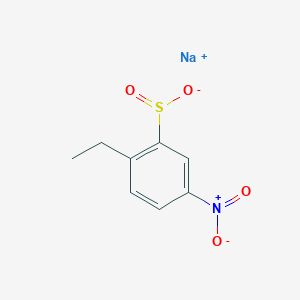
![3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13167091.png)
![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)

